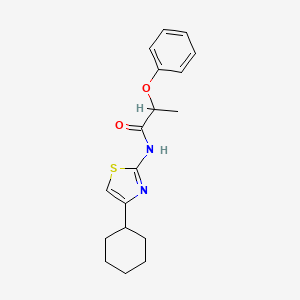
N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities .
Synthesis Analysis
While specific synthesis information for “N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide” was not found, thiazole derivatives are generally synthesized through various methods, including the reaction of terminal alkynes with n-BuLi and then aldehydes .Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazole derivatives have been designed based on the chemical structures of various compounds which act as aromatase inhibitors .Physical And Chemical Properties Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Catalytic Applications
N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide and its derivatives have been explored for their catalytic properties. For example, a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride showed high activity and promoted the selective formation of cyclohexanone under atmospheric pressure of hydrogen in aqueous media without additives. This demonstrates the potential use of similar compounds in catalysis and chemical synthesis (Wang et al., 2011).
Photophysical Properties
The photophysical properties of compounds related to N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide have been studied. Novel compounds synthesized from p-N,N-diethyl amino salicylaldehyde showed excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. These studies are significant for the development of new fluorescent materials (Padalkar et al., 2011).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives of N-(4-cyclohexylthiazol-2-yl)-2-phenoxypropanamide. For instance, the synthesis and evaluation of certain phenoxypropanamide derivatives have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Velupillai et al., 2015).
Chemical Synthesis and Characterization
These compounds also play a role in chemical synthesis and characterization. Their synthesis, structural characterization, and thermal analysis have been extensively studied. For instance, metal complexes of similar compounds have been synthesized and characterized, providing insights into their potential applications in various fields, including materials science and drug development (Rizk et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWNKHROJWSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2466939.png)
![1-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466941.png)
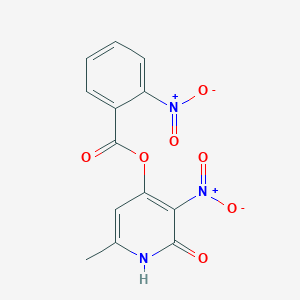
![8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B2466944.png)
![N-(2-methoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2466945.png)
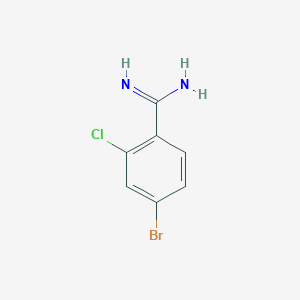
![4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2466948.png)
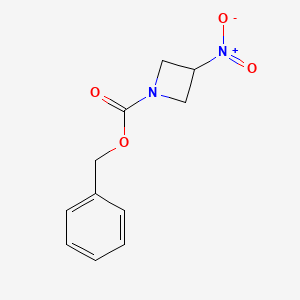


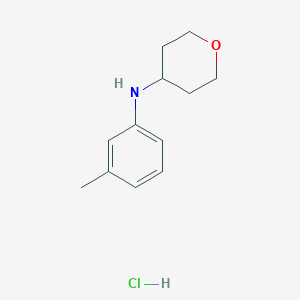

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)